3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole
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Overview
Description
3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a thiophene-2-carbonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with acetylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Functionalized thiophene derivatives with various substituents.
Scientific Research Applications
3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-(thiophene-2-carbonyl)piperidine
- 3,5-dimethyl-1-(thiophene-2-carbonyl)pyrazole
Uniqueness
3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,5-dimethyl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9(13)8-4-3-5-14-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUQMCIFZTSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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